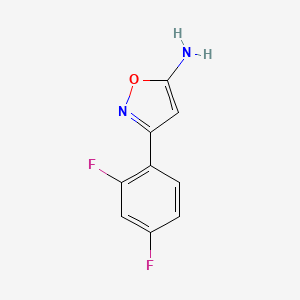

3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine

Description

3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine is a heterocyclic compound featuring an isoxazole ring substituted with a 2,4-difluorophenyl group at position 3 and an amine group at position 4. Its molecular formula is C₉H₆F₂N₂O, with a molecular weight of 196.15 g/mol . Key identifiers include:

- SMILES: Nc1cc(no1)c2ccc(F)cc2F

- InChIKey:

IWLVIVKGGLGGEH-UHFFFAOYSA-N - CAS Registry Numbers: 1021245-84-0, Z1270446303 .

The molecule contains 20 atoms (6 H, 9 C, 2 N, 1 O, 2 F) and 21 bonds, including aromatic and heterocyclic rings.

Properties

IUPAC Name |

3-(2,4-difluorophenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2O/c10-5-1-2-6(7(11)3-5)8-4-9(12)14-13-8/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLVIVKGGLGGEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021245-84-0 | |

| Record name | 3-(2,4-difluorophenyl)-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Isoxazole Ring Formation via Cyclization of β-Keto Oximes

One common approach is the cyclization of β-keto oximes derived from 2,4-difluorophenyl ketones. The oxime is treated with reagents such as hydroxylamine hydrochloride under acidic or basic conditions to induce cyclization into the isoxazole ring.

- Reaction conditions: Typically performed in ethanol or aqueous ethanol mixtures, sometimes under reflux.

- Catalysts: Acidic catalysts like HCl or Lewis acids may be used to promote cyclization.

- Yields: Generally moderate to high (60–85%), depending on substrate purity and reaction time.

This method allows for the direct incorporation of the 2,4-difluorophenyl group on the isoxazole ring at the 3-position, while the amino group can be introduced by subsequent amination or reduction steps.

One-Pot Multi-Component Reactions Using Metal Catalysts

Recent advances have demonstrated the utility of metal catalysts, such as indium(III) chloride (InCl3), in facilitating one-pot syntheses of multi-substituted heterocycles including isoxazoles.

- Example: InCl3-catalyzed reactions in 50% ethanol under ultrasound irradiation at 40 °C for 20 minutes have been shown to efficiently produce substituted heterocycles with excellent yields (80–95%).

- Advantages: This method offers simplicity, short reaction times, and high yields. Ultrasonic irradiation enhances reaction rates and product purity.

- Potential application: Although the cited work focuses on pyrano[2,3-c]pyrazole derivatives, the methodology and catalytic system could be adapted for isoxazole synthesis involving 2,4-difluorophenyl substrates.

Functional Group Transformations and Amination

The amino group at the 5-position of the isoxazole ring can be introduced by:

- Direct amination of 5-haloisoxazoles: Halogenated isoxazoles (e.g., 5-chloro or 5-bromo derivatives) can undergo nucleophilic substitution with ammonia or amines.

- Reduction of nitro-substituted precursors: Nitro groups introduced at the 5-position can be reduced to amines using catalytic hydrogenation or chemical reducing agents such as SnCl2 or Fe/HCl.

- Amination via diazotization and substitution: Aromatic amines can be introduced by diazotization of hydroxyl or amino precursors followed by substitution.

Data Table Summarizing Preparation Methods

| Methodology | Key Reagents/Conditions | Catalyst/Promoter | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization of β-keto oximes | 2,4-Difluorophenyl ketone + hydroxylamine | Acidic catalyst (HCl, Lewis acid) | Reflux, several hours | 60–85 | Direct ring formation, moderate complexity |

| InCl3-catalyzed one-pot synthesis | Multi-component: substituted benzoyl derivatives, hydrazine, malononitrile | InCl3 (20 mol%), ultrasound | 20 min at 40 °C | 80–95 | High yield, green chemistry, adaptable method |

| Amination of 5-haloisoxazoles | 5-haloisoxazole + NH3 or amines | None or base (K2CO3) | Several hours | 70–90 | Nucleophilic substitution, mild conditions |

| Reduction of nitro precursors | Nitro-isoxazole + SnCl2 or catalytic H2 | Pd/C or SnCl2 | Hours | 75–90 | Requires reduction step, high selectivity |

Detailed Research Findings and Notes

- Catalytic efficiency: The use of InCl3 as a catalyst under ultrasonic conditions significantly reduces reaction times and improves yields, aligning with green chemistry principles.

- Solvent effects: Mixed aqueous ethanol (50% EtOH) is often the optimal solvent for cyclization and catalytic reactions, balancing solubility and reactivity.

- Reaction temperature: Moderate temperatures (~40 °C) are sufficient to achieve high yields without decomposition.

- Purification: Products are commonly purified by crystallization from ethanol or by filtration after reaction completion.

- Spectral characterization: Synthesized compounds are confirmed by NMR, IR, and mass spectrometry to verify the isoxazole ring formation and substitution pattern.

- Adaptability: Methods developed for related heterocycles (e.g., pyrano[2,3-c]pyrazoles) provide a framework for synthesizing this compound, especially via multi-component and catalytic approaches.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The fluorine atoms in the 2,4-difluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups replacing the fluorine atoms or modifying the oxazole ring .

Scientific Research Applications

Anti-inflammatory Applications

One of the significant applications of oxazole derivatives, including 3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine, is their role as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes that contribute to inflammatory processes.

Key Findings:

- Inhibition of 5-LOX: A study demonstrated that various N-aryl-5-aryloxazol-2-amines could effectively inhibit 5-LOX activity. The structure–activity relationship (SAR) indicated that certain substituents on the phenyl ring significantly influenced the inhibitory potency against 5-LOX, suggesting that oxazole derivatives could be developed into therapeutic agents for inflammatory diseases such as asthma and rheumatoid arthritis .

- Topical Efficacy: Compounds exhibiting potent inhibition in vitro were further tested in vivo using mouse models, showing promising results in reducing inflammation when administered topically .

Anti-cancer Potential

Research has also indicated that oxazole derivatives may possess anti-cancer properties. The compound's structural characteristics allow it to interact with biological targets involved in cancer progression.

Case Studies:

- Cytotoxicity Against Cancer Cell Lines: In vitro studies have shown that certain oxazole derivatives exhibit cytotoxic effects on various cancer cell lines, including glioblastoma. The mechanism often involves inducing apoptosis through pathways such as caspase activation .

- Molecular Docking Studies: Molecular docking experiments suggest strong interactions between oxazole derivatives and key receptors involved in cancer signaling pathways. This indicates potential for developing new anti-cancer agents based on the oxazole scaffold .

Other Biological Activities

Beyond anti-inflammatory and anti-cancer applications, this compound and its derivatives have been studied for a range of other biological activities.

Diverse Biological Activities:

- Antimicrobial Activity: Some studies have reported that oxazole derivatives exhibit significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

- Antidiabetic Effects: In vivo studies in diabetic models have shown that certain oxazole compounds can lower glucose levels effectively, indicating potential use in diabetes management .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

3-(2,6-Difluorophenyl)-1,2-oxazol-5-amine

4-(2,4-Difluorophenyl)-1,2-oxazol-5-amine

- Substituents : The 2,4-difluorophenyl group is attached to position 4 of the isoxazole ring instead of position 3.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| 3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine | C₉H₆F₂N₂O | 196.15 | Reference compound |

| 3-(2,6-Difluorophenyl)-1,2-oxazol-5-amine | C₉H₆F₂N₂O | 196.15 | 2,6-difluoro substitution on phenyl |

| 4-(2,4-Difluorophenyl)-1,2-oxazol-5-amine | C₉H₆F₂N₂O | 196.15 | Phenyl group at isoxazole position 4 |

Halogen-Substituted Analogs

3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine

- Substituents : Chlorine at position 3 and fluorine at position 4 on the phenyl ring.

- Impact : Chlorine’s larger atomic radius and electronegativity may enhance lipophilicity and alter metabolic stability compared to difluoro analogs.

- Molecular Weight : 212.61 g/mol (C₉H₆ClFN₂O ) .

Heterocycle Variants

1-(2,4-Difluorophenyl)-1H-1,2,4-triazol-5-amine

- Core Structure : 1,2,4-Triazole replaces isoxazole.

- Molecular Formula : C₈H₅F₂N₃ (estimated from ) .

Advanced Derivatives

3-(2,4-Dichlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine

- Substituents : Dichlorophenyl group and a fluorobenzylthio side chain.

- Molecular Formula : C₁₅H₁₁Cl₂F₃N₄S (MW : 413.29 g/mol) .

Key Findings and Implications

Structural Flexibility: Minor changes in substitution patterns (e.g., 2,4- vs. 2,6-difluoro) significantly modulate electronic and steric profiles, influencing bioactivity .

Halogen Effects : Chlorine substitution enhances molecular weight and lipophilicity, which may improve membrane permeability but reduce solubility .

Heterocycle Switching : Replacing isoxazole with triazole introduces additional nitrogen atoms, altering hydrogen-bonding networks and metabolic pathways .

Patent Activity : The target compound’s derivatives are cited in patents (e.g., agrochemicals), though detailed mechanistic studies remain unpublished .

Biological Activity

3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and comparative efficacy against various cancer cell lines.

Chemical Structure and Properties

The compound features a 1,2-oxazole ring substituted with a difluorophenyl group. This structural configuration is significant as it influences the compound's interaction with biological targets. The presence of electron-withdrawing groups like fluorine enhances the compound's reactivity and biological potency.

Anticancer Activity

Research indicates that compounds containing the oxazole moiety exhibit diverse anticancer properties. The specific compound this compound has shown promising results in various studies:

- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has been reported to have an IC50 value comparable to established chemotherapeutics like doxorubicin against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .

| Cell Line | IC50 Value (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 0.48 | Doxorubicin (1.93) |

| HCT-116 | 0.78 | Doxorubicin (2.84) |

- Mechanism of Action : Flow cytometry assays revealed that this compound induces apoptosis in a dose-dependent manner through the activation of caspase pathways . This suggests that the compound not only inhibits cell proliferation but also promotes programmed cell death.

Anti-inflammatory Properties

Beyond its anticancer potential, this compound has also been evaluated for anti-inflammatory activity. It has been noted for its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating its potential use in treating inflammatory diseases .

Study 1: Anticancer Efficacy

A study published in PubMed Central explored various oxazole derivatives' efficacy against a panel of cancer cell lines. The findings indicated that this compound showed superior activity against MCF-7 and HCT-116 cells compared to other derivatives tested .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which this compound exerts its effects. It was found to significantly upregulate p53 expression levels in cancer cells, leading to enhanced apoptotic activity . This aligns with the broader understanding of how oxazole derivatives can modulate critical survival pathways in cancer cells.

Comparative Analysis with Other Compounds

The biological activity of this compound can be compared with other known oxazole derivatives:

| Compound | IC50 Value (µM) | Activity Type |

|---|---|---|

| This compound | 0.48 | Anticancer |

| Doxorubicin | 1.93 | Anticancer |

| Tamoxifen | 10.38 | Anticancer |

Q & A

Q. What are the common synthetic routes for 3-(2,4-difluorophenyl)-1,2-oxazol-5-amine, and what challenges arise during its synthesis?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of precursors like 2,4-difluorophenylacetonitrile derivatives with hydroxylamine under reflux conditions. Key challenges include controlling regioselectivity during oxazole ring formation and minimizing side reactions from fluorine's electron-withdrawing effects. Reagents such as ethanol or dichloromethane are used as solvents, with reaction temperatures optimized between 80–100°C. Post-synthesis purification often requires column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. How is the structure of this compound characterized experimentally?

- Methodological Answer : Structural confirmation involves:

- NMR : H NMR (DMSO-d6) shows aromatic protons at δ 7.2–7.8 ppm (2,4-difluorophenyl) and NH2 signals at δ 5.8–6.2 ppm. F NMR detects fluorine atoms at δ -110 to -115 ppm.

- Mass Spectrometry : ESI-MS (positive mode) confirms the molecular ion peak at m/z 196.15 (M+H)+.

- XRD : Single-crystal X-ray diffraction (if available) verifies bond angles and planarity of the oxazole ring .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests (TGA/DSC) indicate decomposition above 200°C. Store at 2–8°C in inert atmospheres to prevent hydrolysis of the oxazole ring. Monitor degradation via HPLC (C18 column, mobile phase: acetonitrile/water) .

Advanced Research Questions

Q. How do electronic effects of the 2,4-difluorophenyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : Fluorine substituents enhance electrophilicity at the oxazole C5 position, facilitating Suzuki-Miyaura couplings with arylboronic acids. DFT calculations (B3LYP/6-31G*) reveal reduced electron density at C5 due to fluorine’s -I effect, which accelerates oxidative addition with Pd catalysts. Optimize using Pd(PPh3)4 (5 mol%), K2CO3 base, and toluene at 100°C .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability, compound concentration). Standardize testing using:

- MIC Assays : Broth microdilution (CLSI guidelines) with S. aureus (ATCC 25923) and E. coli (ATCC 25922).

- Controls : Include ciprofloxacin (positive) and DMSO (negative).

- SAR Analysis : Compare with analogs (e.g., 3-(3,5-difluorophenyl)-1,2-oxazol-5-amine) to identify critical substituent positions .

Q. How can computational modeling predict binding interactions of this compound with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):

Target Preparation : Retrieve protein structures (PDB: e.g., CYP51 for antifungal studies).

Docking : Grid box centered on the heme cofactor; affinity scores correlate with experimental IC50.

ADME Prediction : SwissADME estimates logP = 2.1 ± 0.3, indicating moderate blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.